molecular formula C8H7BrO4 B12949947 2-Bromo-1-(2,4,6-trihydroxyphenyl)ethanone

2-Bromo-1-(2,4,6-trihydroxyphenyl)ethanone

Cat. No.: B12949947
M. Wt: 247.04 g/mol
InChI Key: YSKFIOATMBLNNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(2,4,6-trihydroxyphenyl)ethanone can be synthesized through the bromination of 1-(2,4,6-trihydroxyphenyl)ethanone. The reaction typically involves the use of bromine as the brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination of the ethanone group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2,4,6-trihydroxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted ethanones, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-1-(2,4,6-trihydroxyphenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2,4,6-trihydroxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in various biochemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system under study .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(2,4,6-trihydroxyphenyl)ethanone is unique due to the presence of three hydroxyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H7BrO4

Molecular Weight

247.04 g/mol

IUPAC Name

2-bromo-1-(2,4,6-trihydroxyphenyl)ethanone

InChI

InChI=1S/C8H7BrO4/c9-3-7(13)8-5(11)1-4(10)2-6(8)12/h1-2,10-12H,3H2

InChI Key

YSKFIOATMBLNNH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)C(=O)CBr)O)O

Origin of Product

United States

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